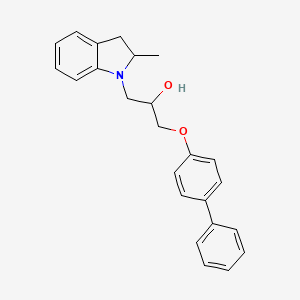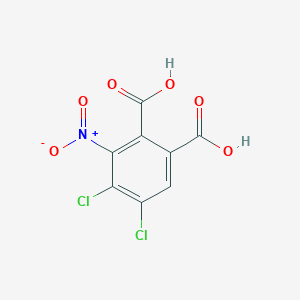![molecular formula C18H15N3O4 B4329027 3'-acetyl-5'-(4-methoxyphenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4329027.png)
3'-acetyl-5'-(4-methoxyphenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Overview
Description
3'-acetyl-5'-(4-methoxyphenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a spirooxadiazole derivative that exhibits potent biological activity and has shown promising results in various preclinical studies. In
Mechanism of Action
The mechanism of action of 3'-acetyl-5'-(4-methoxyphenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with various cellular targets, such as enzymes, receptors, and signaling pathways. For example, this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also binds to the ATP-binding site of PI3K, a key enzyme in the PI3K/Akt/mTOR pathway, and inhibits its activity.
Biochemical and Physiological Effects:
3'-acetyl-5'-(4-methoxyphenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one exhibits various biochemical and physiological effects, depending on the target and the cell type. Some of the effects include:
1. Induction of apoptosis: This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
2. Inhibition of cell proliferation: This compound inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.
3. Antimicrobial activity: This compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
4. Anti-inflammatory activity: This compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of NF-κB.
Advantages and Limitations for Lab Experiments
3'-acetyl-5'-(4-methoxyphenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent biological activity: This compound exhibits potent biological activity against various cellular targets, making it an attractive candidate for drug development.
2. Easy synthesis: The synthesis of this compound is relatively easy and can be performed in a one-pot, three-component reaction.
3. Low toxicity: This compound exhibits low toxicity in vitro and in vivo, indicating its potential as a safe therapeutic agent.
Some of the limitations include:
1. Limited bioavailability: This compound has limited bioavailability, which may limit its therapeutic efficacy.
2. Lack of in vivo studies: Most of the studies on this compound have been performed in vitro, and there is a lack of in vivo studies to validate its therapeutic potential.
Future Directions
There are several future directions for the research and development of 3'-acetyl-5'-(4-methoxyphenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one. Some of the future directions include:
1. Optimization of the synthesis method: The synthesis method of this compound can be optimized to improve the yield and purity of the product.
2. In vivo studies: More in vivo studies are needed to validate the therapeutic potential of this compound.
3. Formulation development: The formulation of this compound can be optimized to improve its bioavailability and therapeutic efficacy.
4. Structure-activity relationship studies: Structure-activity relationship studies can be performed to identify the key structural features of this compound that contribute to its biological activity.
Conclusion:
In conclusion, 3'-acetyl-5'-(4-methoxyphenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one is a novel compound that exhibits potent biological activity and has shown promising results in various preclinical studies. This compound has potential therapeutic applications in various fields, including cancer, antimicrobial, and anti-inflammatory therapy. Further research is needed to validate its therapeutic potential and optimize its formulation for clinical use.
Scientific Research Applications
3'-acetyl-5'-(4-methoxyphenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one has shown promising results in various preclinical studies, indicating its potential therapeutic applications. Some of the scientific research applications of this compound include:
1. Anticancer activity: This compound has shown potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
2. Antimicrobial activity: This compound exhibits significant antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
3. Anti-inflammatory activity: This compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and suppressing the activation of NF-κB.
properties
IUPAC Name |
3-acetyl-5-(4-methoxyphenyl)spiro[1,3,4-oxadiazole-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11(22)21-18(14-5-3-4-6-15(14)19-17(18)23)25-16(20-21)12-7-9-13(24-2)10-8-12/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHJCKBQBWUFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(C3=CC=CC=C3NC2=O)OC(=N1)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-acetyl-5'-(4-methoxyphenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-bromophenyl)-6-(3,4-dimethylphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4328950.png)
![4-(4-bromophenyl)-6-(3,5-dimethylphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4328952.png)
![4-(4-bromophenyl)-6-(4-ethylphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4328956.png)
![4-[4-(4-bromophenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B4328961.png)

![2-amino-6-(hydroxymethyl)-4-[4-(methylthio)phenyl]-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B4328969.png)
![1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4328971.png)
![8-[2-(1-adamantyl)ethyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4328977.png)

![9-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B4328988.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(4-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4329004.png)
![4-({3-[(4-fluorophenyl)sulfonyl]imidazolidin-1-yl}carbonyl)morpholine](/img/structure/B4329010.png)
![4-({3-[(4-fluorophenyl)sulfonyl]-2-isopropylimidazolidin-1-yl}carbonyl)morpholine](/img/structure/B4329021.png)
![4'-amino-6'-[(4-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4329035.png)